5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one
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Overview
Description
Isorhoifolin is a flavonoid glycoside, specifically known as apigenin-7-O-rutinoside. It is a naturally occurring compound found in various plants, including Gmelina asiatica and Citrus species. This compound belongs to the flavone class of flavonoids and is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhoifolin can be synthesized through the condensation of 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide, followed by deacetylation. This process yields 4′-benzylapigenin-7-β-rutinoside, which is then debenzylated to form isorhoifolin .
Industrial Production Methods: Industrial production of isorhoifolin typically involves the extraction from plant sources, such as the leaves of Tengu orange. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Isorhoifolin undergoes various chemical reactions, including:
Oxidation: Isorhoifolin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in isorhoifolin.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isorhoifolin, which can have different biological activities and properties .
Scientific Research Applications
Isorhoifolin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid biosynthesis and metabolism.
Biology: Isorhoifolin is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Mechanism of Action
Isorhoifolin exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It inhibits enzymes such as acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer’s disease.
Anti-inflammatory Effects: Isorhoifolin modulates the activity of inflammatory mediators and enzymes, reducing inflammation and oxidative stress.
Antioxidant Effects: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Isorhoifolin is structurally and functionally similar to other flavone glycosides, such as:
- Linarin (acacetin-7-O-rutinoside)
- Diosmin (diosmetin-7-O-rutinoside)
- Monardoside (apigenin-5-O-rutinoside)
Uniqueness: Isorhoifolin is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety, which contributes to its distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYLTVJPDLUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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